molecular formula C19H26N2O3 B594444 Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1251006-54-8

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B594444
CAS No.: 1251006-54-8
M. Wt: 330.428
InChI Key: TYRGQUWQTXOLKR-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C19H26N2O3. It is a member of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both phenyl and tert-butyl groups.

Biological Activity

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1251006-54-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.42 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many biologically active molecules, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has the potential to act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions such as cancer or inflammation.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, although further investigation is needed to elucidate the specific mechanisms involved.
StudyEffect ObservedReference
In vitro assay on cancer cell linesInhibition of cell growth
Enzyme assayPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Another research effort focused on understanding the molecular interactions between the compound and its biological targets. Using molecular docking studies, researchers identified key binding sites that could inform future drug design efforts.
  • Safety Profile : The compound exhibits some toxicity at higher concentrations, as indicated by its classification under GHS hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation) . This necessitates careful handling and further toxicological studies to assess safety in vivo.

Properties

IUPAC Name

tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGQUWQTXOLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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